

Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **catharanthine tartrate** in various organic solvents. Understanding the solubility of this critical indole alkaloid, a precursor to the anticancer agents vinblastine and vincristine, is fundamental for its extraction, purification, formulation, and analytical characterization. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents visual workflows and logical relationships to aid in research and development.

Quantitative and Qualitative Solubility Data

The solubility of **catharanthine tartrate**, a salt of a moderately polar alkaloid, is significantly influenced by the polarity of the solvent. The presence of the tartrate counterion generally increases its solubility in polar solvents compared to its free base form. The available data indicates high solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility data for **catharanthine tartrate** in various solvents and solvent systems. These values are essential for preparing stock solutions and developing formulations.



| Solvent/Solvent System | Temperature (°C) | Solubility (mg/mL) | Citation(s) |
|--|------------------|--------------------|-------------|
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 | [4] |
| Dimethylformamide (DMF) | Not Specified | ~30 | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 2 | [4] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 | [1][2][3] |

Note: Variations in reported solubility values for the same solvent (e.g., DMSO) may arise from differences in experimental conditions, such as temperature and the specific form of **catharanthine tartrate** used (e.g., hydration state).

Qualitative Solubility Data

Qualitative data provides general guidance on solvent selection for various applications, from extraction to chromatography.

| Solvent | Solubility Description | Citation(s) |
|-----------------|------------------------------|-------------|
| Ethanol | Soluble | [5] |
| Methanol | More soluble (than in water) | [6] |
| Chloroform | More soluble (than in water) | [6] |
| Aqueous Buffers | Sparingly Soluble | [1][3] |



Experimental Protocol: Determination of Thermodynamic Solubility

A precise and reproducible method for determining the thermodynamic (equilibrium) solubility of **catharanthine tartrate** is crucial for accurate characterization. The saturation shake-flask method is a widely accepted standard for this purpose.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- Catharanthine Tartrate (solid)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology

Preparation: Add an excess amount of solid catharanthine tartrate to a glass vial. The
excess should be sufficient to ensure that undissolved solid remains at the end of the
experiment.



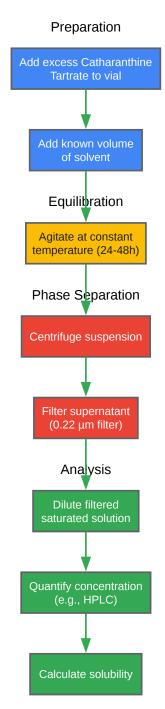
- Solvent Addition: Add a known volume of the selected organic solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the
 mixture at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g.,
 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be
 determined empirically.
- Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the
 mobile phase of the analytical method) to a concentration that falls within the linear range of
 the analytical instrument.
- Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of **catharanthine tartrate**.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of **catharanthine tartrate**.



Experimental Workflow for Solubility Determination

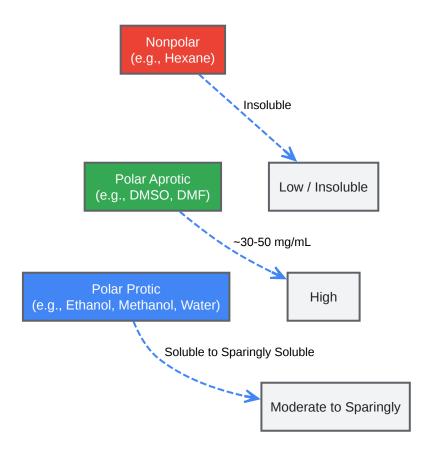


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Caption: Workflow for the saturation shake-flask solubility determination method.



Solvent Polarity vs. Catharanthine Tartrate Solubility



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Caption: Relationship between solvent polarity and catharanthine tartrate solubility.

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